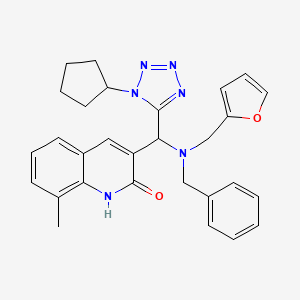

N,N-Diethyl-9H-purin-2-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N,N-diethyl-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-3-14(4-2)9-10-5-7-8(13-9)12-6-11-7/h5-6H,3-4H2,1-2H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKLNDWDOJGCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C2C(=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-Diethyl-9H-purin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N,N-Diethyl-9H-purin-2-amine, a disubstituted purine derivative of interest to researchers in medicinal chemistry and drug discovery. The document elucidates the primary synthetic strategies, focusing on the well-established and efficient method of nucleophilic aromatic substitution (SNAr). A detailed, step-by-step experimental protocol is provided, alongside a discussion of the underlying reaction mechanisms, potential challenges, and optimization strategies. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights to facilitate the successful synthesis and further investigation of this and related purine compounds.

Introduction: The Significance of Substituted Purines

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of therapeutic agents. The functionalization of the purine ring at various positions allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. This compound, with its diethylamino substituent at the 2-position, represents a valuable probe molecule for exploring structure-activity relationships (SAR) in various biological targets. The development of a robust and reproducible synthetic route is therefore of paramount importance for enabling its biological evaluation and potential development as a lead compound.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. However, the most direct and industrially scalable approach involves the construction of the purine core followed by the introduction of the diethylamino group.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points towards a 2-halopurine, specifically 2-chloropurine, as a key intermediate. The carbon-nitrogen bond between the purine ring and the diethylamino group can be readily formed via a nucleophilic aromatic substitution reaction.

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous due to the commercial availability of 2-chloropurine and the generally high efficiency of SNAr reactions on electron-deficient heterocyclic systems like purines.

Alternative Pathway: De Novo Purine Synthesis

An alternative, though more complex, route is the de novo construction of the purine ring from acyclic or pyrimidine-based precursors. The Traube purine synthesis, for instance, involves the condensation of a substituted pyrimidine with a one-carbon unit source. While offering flexibility in substituent placement, this method typically involves more steps and can be less efficient for simple derivatives where the precursors for the SNAr approach are readily available.

The Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

The recommended and most widely applicable synthesis of this compound proceeds via the nucleophilic aromatic substitution of 2-chloropurine with diethylamine.

Reaction Mechanism

The reaction proceeds through a classic SNAr mechanism. The electron-withdrawing nature of the nitrogen atoms in the purine ring activates the C2 position towards nucleophilic attack. Diethylamine, acting as the nucleophile, attacks the C2 carbon, leading to the formation of a Meisenheimer complex. The departure of the chloride leaving group restores the aromaticity of the purine ring, yielding the desired product.

Caption: Simplified workflow of the S-N-Ar synthesis.

Sourcing of Starting Materials

| Reagent | CAS Number | Supplier Availability | Notes |

| 2-Chloropurine | 1641-33-4 | Readily Available | Key electrophile. |

| Diethylamine | 109-89-7 | Readily Available | Nucleophile. Should be used in excess. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Readily Available | Recommended polar aprotic solvent. |

| Triethylamine (TEA) | 121-44-8 | Readily Available | Optional base to scavenge HCl byproduct. |

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology for the synthesis of this compound.

4.1. Materials and Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

4.2. Reagents

-

2-Chloropurine (1.0 eq)

-

Diethylamine (3.0 - 5.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (1.5 eq, optional)

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

4.3. Step-by-Step Procedure

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloropurine (1.0 eq).

-

Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF to dissolve the 2-chloropurine. To this solution, add diethylamine (3.0 - 5.0 eq). If using, add triethylamine (1.5 eq) at this stage.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the DMF under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a pure solid.

4.4. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

1H NMR: To confirm the presence of the diethylamino group and the purine protons.

-

13C NMR: To verify the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[1][2]

-

Melting Point: As a measure of purity.

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or extending the reaction time. Ensuring the use of anhydrous solvent is also critical.

-

Side Product Formation: The formation of N7- and N9-alkylated byproducts is a possibility, although less likely under these conditions for the diethylamino group. Careful control of the reaction temperature and stoichiometry can minimize this.

-

Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be attempted.

Conclusion

The synthesis of this compound is most efficiently achieved through the nucleophilic aromatic substitution of 2-chloropurine with diethylamine. This method is robust, scalable, and utilizes readily available starting materials. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this and related 2-aminopurine derivatives for their research endeavors.

References

An In-Depth Technical Guide to N,N-Diethyl-9H-purin-2-amine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-9H-purin-2-amine is a synthetic purine derivative with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its predicted biological activities based on the broader understanding of substituted purine analogues. As a member of a class of compounds known for their diverse pharmacological effects, including kinase inhibition and anticancer activity, this compound represents a promising scaffold for the development of novel therapeutics. This document aims to serve as a foundational resource for researchers interested in exploring the scientific and therapeutic applications of this molecule.

Introduction: The Significance of Substituted Purines

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They are integral components of nucleic acids (adenine and guanine) and play crucial roles in numerous biochemical processes.[1] Synthetic modifications of the purine scaffold have led to the discovery of a vast array of biologically active molecules with applications as antiviral, antitumor, and antimicrobial agents.[2][3] The substitution pattern on the purine ring is a key determinant of a compound's biological activity and physicochemical properties. This compound, with its diethylamino group at the 2-position, represents a specific modification that warrants detailed investigation for its potential therapeutic utility.

Physicochemical and Spectral Characteristics

General Properties

A summary of the key identifiers and predicted physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 5167-17-9 | [4] |

| Molecular Formula | C₉H₁₃N₅ | [4] |

| Molecular Weight | 191.23 g/mol | [4] |

| Appearance | Predicted to be a solid at room temperature. | Inferred |

| pKa (of conjugate acid) | Predicted to be in the range of 4-6 for the purine ring nitrogens and around 10-11 for the diethylamino group. | [5][6] |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and ethanol.[7][8] | Inferred |

Predicted Spectral Data

The following are predicted spectral characteristics for this compound based on the typical spectral features of purines and secondary amines.

The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the purine ring protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | ~1.2 | Triplet | 6H |

| CH₂ (ethyl) | ~3.6 | Quartet | 4H |

| Purine C6-H | ~8.0-8.5 | Singlet | 1H |

| Purine C8-H | ~8.5-9.0 | Singlet | 1H |

| Purine N9-H | Broad singlet | 1H |

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~13-15 |

| CH₂ (ethyl) | ~42-45 |

| Purine C2 | ~160-165 |

| Purine C4 | ~150-155 |

| Purine C5 | ~120-125 |

| Purine C6 | ~140-145 |

| Purine C8 | ~145-150 |

The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.

| Ion | Predicted m/z |

| [M]⁺ | 191.12 |

| [M+H]⁺ | 192.13 |

The IR spectrum will likely display characteristic absorption bands for the N-H and C-N bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (purine ring) | 3100-3300 | Medium, broad |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N and C=C stretch (purine ring) | 1500-1650 | Medium to strong |

| C-N stretch (diethylamino) | 1250-1350 | Medium |

Synthesis and Reactivity

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted purines.[9][10][11] A common strategy involves the construction of the purine ring system from substituted pyrimidine or imidazole precursors.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the commercially available 2-chloro-9H-purine.

Figure 1: Proposed synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution. The synthesis would likely commence with the nucleophilic aromatic substitution of 2-chloro-9H-purine with an excess of diethylamine. This reaction is typically carried out at elevated temperatures in a suitable solvent such as ethanol. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electron-deficient C2 position of the purine ring, displacing the chloride leaving group.

Step 2: Purification. Following the reaction, the product would be isolated and purified using standard techniques such as crystallization or column chromatography to yield this compound.

Reactivity Profile

The reactivity of this compound is dictated by the purine ring system and the diethylamino substituent. The nitrogen atoms in the purine ring can act as proton acceptors (bases) or as nucleophiles in alkylation reactions. The diethylamino group, being an electron-donating group, can influence the electron density of the purine ring and its susceptibility to electrophilic attack.

Potential Biological Activities and Therapeutic Applications

The biological activities of this compound have not been explicitly reported. However, based on the extensive research on similarly substituted purine analogues, several potential therapeutic applications can be inferred.

Kinase Inhibition

A significant number of substituted purines have been identified as potent inhibitors of various protein kinases.[2][12][13] Kinases are a class of enzymes that play critical roles in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The purine scaffold can mimic the adenine moiety of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors. It is plausible that this compound could exhibit inhibitory activity against one or more kinases, making it a candidate for development as an anticancer or anti-inflammatory agent.

Figure 2: Postulated mechanism of kinase inhibition by this compound.

Anticancer Activity

Many purine derivatives have demonstrated significant anticancer properties through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with DNA replication.[3][14][15] Given the established role of purine analogues in cancer chemotherapy, this compound warrants investigation for its potential cytotoxic effects against various cancer cell lines.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of this compound.

Synthesis of this compound

-

To a solution of 2-chloro-9H-purine (1.0 eq) in ethanol, add an excess of diethylamine (3.0-5.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Inhibition Assay

A general protocol for screening the inhibitory activity of this compound against a panel of kinases can be performed using commercially available assay kits.

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound to the desired concentrations.

-

In a microplate, combine the kinase, its specific substrate, and ATP with the test compound.

-

Incubate the reaction mixture at the optimal temperature for the specific kinase.

-

Stop the reaction and measure the kinase activity, typically by quantifying the amount of phosphorylated substrate using a detection reagent that produces a fluorescent or luminescent signal.

-

Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the data for structurally related amines, it may be harmful if swallowed, inhaled, or in contact with skin.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a promising, yet underexplored, purine derivative. Based on the extensive body of research on substituted purines, it holds significant potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and immunology. Future research should focus on the definitive synthesis and characterization of this compound, including the experimental determination of its physicochemical properties and comprehensive spectral analysis. Furthermore, systematic screening against a broad panel of kinases and cancer cell lines is warranted to elucidate its specific biological targets and therapeutic potential. The insights gained from such studies will be invaluable for guiding the design and development of next-generation purine-based drugs.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. imtm.cz [imtm.cz]

- 13. Kinase Library - Enamine [enamine.net]

- 14. Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Portimines Reveals the Basis of Their Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

An In-depth Technical Guide to N,N-Diethyl-9H-purin-2-amine (CAS 5167-17-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-9H-purin-2-amine, a disubstituted purine analog, represents a scaffold of significant interest within medicinal chemistry and drug discovery. The purine core is a ubiquitous and privileged structure in nature, forming the basis for nucleobases and a wide array of bioactive molecules.[1] Synthetic modification of the purine ring, particularly at the C2, C6, and N9 positions, has yielded numerous therapeutic agents with applications as anticancer, antiviral, and immunomodulatory drugs.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its synthesis via nucleophilic aromatic substitution, robust analytical characterization methodologies, and a discussion of its potential biological activities within the broader context of purine analog pharmacology.

Introduction to Substituted Purines in Drug Discovery

The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of biochemistry.[4] Analogs of natural purines, like adenine and guanine, are designed to act as antimetabolites, interfering with the metabolic pathways of nucleic acid synthesis.[1] This mechanism is particularly effective in targeting rapidly proliferating cells, such as cancer cells, or viral replication machinery.[2] Consequently, purine derivatives have been successfully developed into chemotherapeutic agents for various leukemias and autoimmune diseases.[1] The introduction of substituents, such as the N,N-diethylamino group at the C2 position, can profoundly influence the molecule's steric and electronic properties, altering its interaction with biological targets and potentially leading to novel pharmacological profiles.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.[5] In this case, the purine ring is sufficiently electron-deficient to allow for the displacement of a chlorine atom at the C2 position by diethylamine.

Reaction Principle and Mechanism

The reaction proceeds via a well-established addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic C2 carbon of 2-chloropurine. This disrupts the aromaticity of the purine ring and forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride ion, yielding the final product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated.

Caption: General workflow for the SNAr synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for the reaction of halopurines with amines.[6]

Materials:

-

2-Chloropurine

-

Diethylamine

-

Triethylamine (or another non-nucleophilic base)

-

N,N-Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-chloropurine (1.0 eq) in anhydrous DMF in a round-bottom flask, add triethylamine (2.0 eq).

-

Nucleophile Addition: Add diethylamine (1.5 eq) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-18 hours.[6][7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica gel column chromatography to yield this compound.

| Parameter | Value/Condition | Rationale |

| Solvent | DMF or Ethanol | Polar aprotic solvent facilitates SNAr reactions. |

| Base | Triethylamine | Acts as an acid scavenger for the HCl produced. |

| Temperature | 80-90 °C | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 3-18 hours | Dependent on the specific reactivity of the substrates. |

| Purification | Column Chromatography | To isolate the product from unreacted starting materials and byproducts. |

Analytical Characterization

Robust analytical methods are crucial to confirm the identity and purity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of purine analogs.[8]

Caption: General workflow for HPLC analysis.

Typical HPLC Parameters:

| Parameter | Analytical Scale Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for separation of moderately polar compounds.[8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to protonate the amine, improving peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the column. |

| Gradient | 5-95% B over 20 min | A gradient elution is effective for separating components in a reaction mixture.[8] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | 254 nm | Purine rings strongly absorb UV light at this wavelength. |

| Expected Purity | >95% | A common purity requirement for research compounds.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are essential for structural elucidation.

Expected 1H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the purine ring system.

-

N-H Proton: A broad singlet for the proton on the imidazole nitrogen.

-

Ethyl Protons: A quartet for the -CH2- groups and a triplet for the -CH3 groups of the diethylamino substituent. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the purine ring.[9]

Expected 13C NMR Spectral Features:

-

Aromatic Carbons: Signals for the carbon atoms of the purine ring.

-

Ethyl Carbons: Signals for the -CH2- and -CH3 carbons of the diethylamino group.

| Group | Expected 1H Shift (ppm) | Expected 13C Shift (ppm) | Multiplicity |

| Purine-H | ~7.5 - 8.5 | ~140 - 160 | s |

| N-H | Broad, variable | - | s |

| -N-CH2 -CH3 | ~3.5 - 3.9 | ~40 - 50 | q |

| -N-CH2-CH3 | ~1.1 - 1.3 | ~12 - 15 | t |

Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively reported in the public domain, the broader class of N-substituted purine derivatives exhibits a wide range of pharmacological activities.[1][3] This structural class is a fertile ground for the discovery of novel therapeutic agents.

-

Anticancer Activity: Many purine analogs function as inhibitors of kinases or DNA synthesis, leading to cytotoxic effects in cancer cells. The introduction of an N,N-diethylamino group could modulate the binding affinity and selectivity for various kinase targets.

-

Antiviral Activity: The structural similarity to natural nucleosides allows purine analogs to be mistakenly incorporated into viral DNA or RNA, or to inhibit viral polymerases, thereby halting replication.[2]

-

Immunomodulatory Effects: Some purine derivatives can influence immune responses, making them potential candidates for treating autoimmune diseases or for use as adjuvants.

Further research, including in vitro screening against various cell lines and enzymatic assays, is required to elucidate the specific biological profile of this compound.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: Likely to be harmful if swallowed (H302).[10]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a cool, dry place, under an inert atmosphere.[10]

Conclusion

This compound is a readily synthesizable purine derivative with potential for further investigation in drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound with high purity. Its structural similarity to a class of molecules with proven therapeutic value warrants further exploration of its biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

An In-depth Technical Guide to the Molecular Structure of N,N-Diethyl-9H-purin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N-Diethyl-9H-purin-2-amine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. The purine scaffold is a cornerstone of numerous biologically active molecules, including nucleic acids and signaling molecules.[1] Modifications at various positions of the purine ring can lead to a diverse range of pharmacological activities. This guide provides a comprehensive technical overview of the molecular structure of this compound, offering insights into its synthesis, structural characteristics, and potential biological relevance. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages established principles of organic chemistry and spectroscopy, along with data from closely related analogs, to present a robust and informative resource.

Molecular Structure and Properties

This compound possesses a core purine ring system, which is a bicyclic aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring. At the 2-position of this purine core, a diethylamino group is attached.

Key Molecular Properties:

| Property | Value | Source |

| CAS Number | 5167-17-9 | [2] |

| Molecular Formula | C₉H₁₃N₅ | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

A two-dimensional representation of the molecular structure is provided below:

Caption: 2D structure of this compound.

Synthesis of this compound

A likely precursor for this synthesis is 2-chloropurine. The reaction of 2-chloropurine with diethylamine would proceed via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the nitrogen atom of diethylamine attacks the electron-deficient C2 carbon of the purine ring, displacing the chloride ion.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-chloropurine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add diethylamine (2.0-3.0 eq). The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine, to neutralize the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic salts and excess amine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic and Structural Analysis

Due to the absence of specific experimental spectra for this compound in the available literature, this section provides predicted spectroscopic characteristics based on the known chemical shifts and fragmentation patterns of similar purine and diethylamine-containing compounds.[5][6][7][8][9][10][11]

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet | 6H |

| -CH₂ (ethyl) | 3.5 - 3.7 | Quartet | 4H |

| C6-H | ~8.0 | Singlet | 1H |

| C8-H | ~8.2 | Singlet | 1H |

| N9-H | Broad singlet | 1H |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 13 - 15 |

| -CH₂ (ethyl) | 42 - 44 |

| C2 | ~160 |

| C4 | ~154 |

| C5 | ~120 |

| C6 | ~145 |

| C8 | ~140 |

Predicted Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 191. The fragmentation pattern will likely be dominated by the loss of ethyl and methyl groups from the diethylamino substituent.

Major Expected Fragments:

| m/z | Fragment |

| 191 | [M]⁺ |

| 176 | [M - CH₃]⁺ |

| 162 | [M - C₂H₅]⁺ |

Biological Significance and Potential Applications

While specific biological activity data for this compound is scarce, the broader class of 2-substituted purine analogs has been extensively studied and shown to possess a wide range of pharmacological activities.[12][13][14] These activities often stem from their ability to mimic endogenous purines and interact with various enzymes and receptors.

Potential Areas of Application:

-

Anticancer Agents: Many purine analogs exhibit cytotoxic effects on cancer cells by interfering with DNA synthesis and other critical cellular processes.[15][16] The introduction of a diethylamino group at the C2 position could modulate the molecule's interaction with key biological targets.

-

Enzyme Inhibitors: Substituted purines are known to inhibit various enzymes, including kinases, which are crucial regulators of cell signaling pathways.

-

Receptor Ligands: Purinergic receptors play vital roles in numerous physiological processes, and substituted purines can act as agonists or antagonists at these receptors.[17]

The diethylamino group can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical factors for drug-receptor interactions and cell membrane permeability. Further research is warranted to explore the specific biological activities of this compound and its potential as a lead compound in drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and potential biological significance of this compound. While a lack of specific experimental data necessitates a predictive approach to its spectroscopic and structural characterization, the information presented herein, based on established chemical principles and data from related compounds, offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The purine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and further investigation into this compound and its derivatives is encouraged to unlock their full therapeutic potential.

References

- 1. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [bojnsci.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of the 2-Amino Group of Purines during dNTP Polymerization by Human DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Purine Revolution: From Discovery to Rational Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Purine derivatives represent a cornerstone of biochemistry and pharmacology. As fundamental components of nucleic acids, energy carriers, and signaling molecules, their discovery and the elucidation of their metabolic pathways have been pivotal moments in science. This guide provides an in-depth exploration of the history of purine derivatives, from their initial isolation in the 18th century to the revolutionary "rational drug design" approach that harnessed their structure for therapeutic benefit. We will delve into the foundational experimental methodologies, explore the intricate biochemical pathways, and detail the mechanisms of action of key purine-based pharmaceuticals that have transformed the treatment of diseases ranging from gout to cancer and viral infections. This document is designed to serve as a comprehensive technical resource, bridging historical context with modern-day applications for professionals in the field of drug discovery and development.

Part 1: The Dawn of Purine Chemistry: Foundational Discoveries

The story of purines begins not in a sophisticated laboratory, but with the analysis of a common human ailment: kidney stones.

The First Isolation: Uric Acid

In 1776, the Swedish chemist Carl Wilhelm Scheele, in his investigation of a bladder stone, isolated a novel organic acid.[1][2][3] This compound, which he named "lithic acid," was the first purine derivative to be identified.[3] His work laid the groundwork for the entire field of purine chemistry.

The following protocol is a reconstruction of the likely steps Scheele would have taken, based on the chemical knowledge and techniques of the late 18th century.

-

Source Material: Obtain a sizable kidney stone (calculus).

-

Pulverization: Grind the stone into a fine powder using a mortar and pestle to increase the surface area for reaction.

-

Alkaline Digestion: Boil the powdered stone in a solution of potassium carbonate (a common alkali of the era). This would convert the insoluble uric acid into its more soluble potassium urate salt.

-

Filtration: Filter the hot solution to remove insoluble impurities.

-

Acidification: While stirring, carefully add an excess of a mineral acid, such as hydrochloric acid, to the filtrate. This protonates the urate salt, causing the much less soluble uric acid to precipitate out of the solution.

-

Isolation and Purification: Collect the white, crystalline precipitate by filtration. Wash the crystals with cold water to remove residual salts and acid. Further purification could be achieved by recrystallization from hot water.

This simple yet elegant acid-base chemistry allowed for the first-time isolation of a purine derivative, opening the door for further characterization.

The First Synthesis: From Urea and Glycine

Nearly a century later, in 1882, the Ukrainian chemist Ivan Horbaczewski achieved the first laboratory synthesis of uric acid.[1] He accomplished this by melting urea with glycine, demonstrating that a complex biological molecule could be created from simpler organic precursors.[4] This was a significant step in organic synthesis and further solidified the chemical understanding of this emerging class of compounds.

Emil Fischer: The Father of Purine Chemistry

The late 19th and early 20th centuries were dominated by the monumental work of the German chemist Hermann Emil Fischer. It was Fischer who, in 1884, coined the term "purine" (from purum uricum, meaning pure uric acid).[5] His systematic investigation established the fundamental bicyclic structure common to all purine derivatives.[6]

Fischer's genius lay in his ability to elucidate the structures of various purines—including caffeine, theobromine, xanthine, guanine, and hypoxanthine—and then confirm these structures through total synthesis.[5][7] He demonstrated the interconversion of these molecules, proving they all belonged to the same chemical family.[8][9] For his groundbreaking work on both sugar and purine synthesis, Emil Fischer was awarded the Nobel Prize in Chemistry in 1902.[10]

-

Conversion of Uric Acid: Fischer developed methods to convert uric acid into other purines. A key intermediate was 2,6,8-trichloropurine, formed by reacting uric acid with phosphorus oxychloride. This reactive intermediate could then be used to synthesize other derivatives.[5]

-

Synthesis of Caffeine: In 1895, Fischer reported the first synthesis of caffeine, a trimethylxanthine, starting from uric acid, confirming its structure.[11][12]

-

Synthesis of Guanine: Fischer's work also led to the synthesis of guanine, a crucial component of nucleic acids.[8][9] One of the methods developed later, known as Traube's synthesis, involves heating 2,4,5-triamino-1,6-dihydro-6-oxypyrimidine with formic acid.[13][14]

Part 2: The Biological Significance of Purines

While the chemical structures were being unraveled, the immense biological importance of purines was also coming into focus. They are not merely metabolic byproducts but are central to life itself.

Building Blocks of Life: Purines in Nucleic Acids

Purines, specifically adenine (A) and guanine (G) , are two of the four nitrogenous bases that form the fundamental units of DNA and RNA. Their discovery as components of "nuclein" (the term first used for DNA) and the later elucidation of the double helix structure of DNA, which depends on specific hydrogen bonding between purines and pyrimidines (A with T, G with C), highlighted their critical role in storing and transmitting genetic information.

Cellular Energetics and Signaling

Beyond genetics, purine derivatives are vital for cellular metabolism and communication:

-

Energy Currency: Adenosine triphosphate (ATP) is the primary energy carrier in all known forms of life.

-

Signaling Molecules: ATP, adenosine diphosphate (ADP), and adenosine act as extracellular signaling molecules, mediating a vast range of physiological processes through purinergic receptors.[15][16]

Biochemical Pathways: Synthesis and Salvage

Organisms have evolved two main pathways to produce purine nucleotides: the de novo pathway and the salvage pathway.

This pathway builds the purine ring from simple precursors, such as amino acids (glycine, glutamine, aspartate), CO2, and one-carbon units transferred by tetrahydrofolate.[17][18] The process is energetically expensive and consists of a series of enzymatic steps that assemble the purine ring onto a ribose-5-phosphate scaffold.[19][20] The first fully formed purine nucleotide is inosine monophosphate (IMP), which then serves as a branch point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[20][21]

Caption: De Novo Purine Biosynthesis Pathway.

To conserve energy, cells can recycle purine bases from the degradation of nucleic acids or from dietary sources.[18] The salvage pathway is a much more direct and energetically favorable route.[22] Key enzymes in this pathway are:

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Converts hypoxanthine to IMP and guanine to GMP.[23][24]

-

Adenine phosphoribosyltransferase (APRT): Converts adenine to AMP.[25]

Caption: The Purine Salvage Pathway.

Part 3: Purine Derivatives as Therapeutic Targets

The central role of purines in cellular proliferation and metabolism made them an obvious target for drug development. The pioneering work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Company (now GlaxoSmithKline) revolutionized pharmacology through a novel approach they termed "rational drug design".[12][13][26] Instead of the traditional trial-and-error method, they systematically synthesized analogues of natural purines (antimetabolites) designed to interfere with specific metabolic pathways.[27] Their work, which led to treatments for cancer, gout, and viral infections, earned them the 1988 Nobel Prize in Physiology or Medicine.[12]

Anticancer Agents: The Thiopurines

Elion and Hitchings synthesized purine analogues where an oxygen or hydroxyl group was replaced by a sulfur atom. These "thiopurines," including 6-mercaptopurine (6-MP) and thioguanine , are pro-drugs that are converted in the body to their active nucleotide forms.[8][19]

-

Mechanism of Action:

-

Inhibition of De Novo Synthesis: Thiopurine metabolites are potent inhibitors of PRPP amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[8][19]

-

DNA Incorporation: They are also incorporated into DNA and RNA as fraudulent bases, triggering cell cycle arrest and apoptosis.[1][17]

-

These drugs were among the first effective chemotherapies for acute lymphoblastic leukemia and remain in use today.[28]

Gout Therapy: Allopurinol

Gout is a painful inflammatory condition caused by the deposition of uric acid crystals in joints. Uric acid is the final product of purine degradation in humans. Elion and Hitchings reasoned that blocking the enzyme responsible for uric acid production could treat the disease.

-

Mechanism of Action: Allopurinol is a structural isomer of hypoxanthine.[29] It acts as a competitive inhibitor of xanthine oxidase , the enzyme that catalyzes the conversion of hypoxanthine to xanthine, and xanthine to uric acid.[15][30] Allopurinol is also metabolized by xanthine oxidase to oxypurinol, which is a non-competitive inhibitor of the enzyme, leading to a sustained reduction in uric acid levels.[23][29]

Caption: Mechanism of Action of Allopurinol.

Antiviral Therapy: Acyclovir

A major breakthrough in antiviral therapy came with Elion's development of acyclovir . This drug is a guanosine analogue that is highly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV).

-

Mechanism of Action: Acyclovir's selectivity is a hallmark of rational drug design.

-

Selective Phosphorylation: Acyclovir is a pro-drug that is preferentially converted to acyclovir monophosphate by a viral-encoded thymidine kinase, an enzyme not present in uninfected host cells.[24][31]

-

Conversion to Triphosphate: Host cell kinases then convert the monophosphate to the active acyclovir triphosphate (ACV-TP).[32]

-

Inhibition and Chain Termination: ACV-TP competitively inhibits the viral DNA polymerase and, upon incorporation into the growing viral DNA strand, acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for elongation.[11][25]

-

This multi-step selective activation ensures that the drug is primarily active only in virus-infected cells, minimizing toxicity to the host.[32]

Modern Drug Development

The principles established by Elion and Hitchings continue to guide modern drug discovery. Numerous other purine analogues have been developed for a wide range of diseases.

| Purine Derivative | Drug Class | Primary Mechanism of Action | Therapeutic Indications |

| Mercaptopurine | Thiopurine | Inhibits de novo purine synthesis; incorporates into DNA/RNA | Acute lymphoblastic leukemia (ALL)[28] |

| Thioguanine | Thiopurine | Inhibits de novo purine synthesis; incorporates into DNA/RNA | Acute myeloid leukemia (AML)[33] |

| Azathioprine | Thiopurine (pro-drug) | Converted to mercaptopurine, inhibits DNA synthesis | Immunosuppression in organ transplantation, autoimmune diseases[33] |

| Allopurinol | Xanthine Oxidase Inhibitor | Inhibits the final steps of purine catabolism | Gout, hyperuricemia[23] |

| Fludarabine | Purine Analogue | Inhibits DNA polymerase and ribonucleotide reductase | Chronic lymphocytic leukemia (CLL)[28][34] |

| Cladribine | Adenosine Analogue | Induces DNA strand breaks | Hairy cell leukemia, multiple sclerosis[28] |

| Pentostatin | Adenosine Analogue | Inhibits adenosine deaminase, leading to toxic dATP levels | Hairy cell leukemia[28][33] |

| Acyclovir | Guanosine Analogue | Inhibits viral DNA polymerase, chain termination | Herpes simplex virus (HSV), Varicella-zoster virus (VZV)[32] |

Part 4: Modern Analytical Techniques

The study of purine metabolism and the development of purine-based drugs rely on sensitive and accurate analytical methods to quantify these compounds in biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Modern analysis of purines is dominated by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[35][36] This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple purine bases, nucleosides, and nucleotides from complex samples like plasma, cells, or tissue.[37]

This is a generalized protocol for the extraction of purines for subsequent analysis.

-

Sample Collection and Homogenization:

-

Rapidly excise and weigh a frozen tissue sample (~50-100 mg).

-

Immediately add ~10 volumes of ice-cold 0.1 M perchloric acid.

-

Homogenize the sample using a probe sonicator or bead beater until fully disrupted. Keep the sample on ice throughout to prevent degradation.[32]

-

-

Deproteinization:

-

Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins.[35]

-

Carefully collect the supernatant, which contains the acid-soluble metabolites, including purines.

-

-

Neutralization and Salt Removal:

-

Final Preparation:

-

Collect the final supernatant.

-

Filter the supernatant through a 0.22 or 0.45 µm syringe filter or a centrifugal filter unit to remove any remaining particulate matter.[27]

-

Transfer the filtrate to an HPLC vial for analysis. Samples can be stored at -80°C prior to injection.

-

Conclusion

The journey of purine derivatives, from their discovery in a kidney stone to their central role in rational drug design, is a testament to the power of chemical inquiry. The elucidation of their structure by pioneers like Emil Fischer provided the foundational knowledge, while the biological insights into their function in nucleic acids and metabolism revealed their importance to life. It was the brilliant application of this knowledge by scientists like Gertrude Elion and George Hitchings that turned these fundamental molecules into powerful therapeutic agents, forever changing the landscape of medicine. For today's researchers, the history of purines serves as a powerful example of how a deep understanding of fundamental chemistry and biology can lead to profound and lasting impacts on human health.

References

- 1. Uric acid - Wikipedia [en.wikipedia.org]

- 2. Uric Acid: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. eltamiz.com [eltamiz.com]

- 6. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Guanine - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. Greening up organic reactions with caffeine: applications, recent developments, and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00432A [pubs.rsc.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Guanine [chemeurope.com]

- 14. Guanine: Structure, Properties, Synthesis and Functions [allen.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 18. microbenotes.com [microbenotes.com]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. public.websites.umich.edu [public.websites.umich.edu]

- 27. Optimization of extraction conditions and determination of purine content in marine fish during boiling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. cores.emory.edu [cores.emory.edu]

- 33. Purine analogue - Wikipedia [en.wikipedia.org]

- 34. emedicine.medscape.com [emedicine.medscape.com]

- 35. cores.emory.edu [cores.emory.edu]

- 36. m.youtube.com [m.youtube.com]

- 37. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N,N-Diethyl-9H-purin-2-amine: Synthesis, Properties, and Therapeutic Potential

Foreword

The purine scaffold is a cornerstone of medicinal chemistry, serving as the foundational structure for a vast array of biologically active molecules, including essential components of DNA and RNA.[1] Its inherent ability to interact with a multitude of biological targets has made it a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents with applications ranging from oncology to virology. This guide provides a comprehensive technical overview of a specific purine derivative, N,N-Diethyl-9H-purin-2-amine, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, and explore its potential biological significance within the broader context of purine chemistry and pharmacology.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Primary IUPAC Name: this compound[2][3]

This name precisely describes the molecular architecture: a purine ring system with a diethylamino group attached to the second carbon atom. The "9H" designation specifies the position of the hydrogen atom on the imidazole portion of the purine ring, which is the most common tautomeric form.

Synonyms and Identifiers:

While "this compound" is the standard and most accurate descriptor, researchers may encounter variations in literature and chemical databases. It is crucial to recognize these to ensure comprehensive information retrieval.

-

CAS Number: 5167-17-9[2][3] - This unique numerical identifier assigned by the Chemical Abstracts Service is the most reliable way to identify this specific substance.

-

Systematic Variations: Minor variations in naming conventions may exist, but the core components of "diethyl," "purin," and "2-amine" will be present.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing aspects from solubility in biological assays to formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₅ | [2][3] |

| Molecular Weight | 191.23 g/mol | [2][3] |

| Appearance | (Predicted) White to off-white solid | General knowledge of similar compounds |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General knowledge of purine derivatives |

| Melting Point | Not available in searched literature. | |

| Boiling Point | Not available in searched literature. | |

| LogP | (Predicted) 1.5 - 2.5 | General knowledge of similar compounds |

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of N-substituted purine derivatives is a well-established area of organic chemistry. A common and effective method involves the nucleophilic aromatic substitution of a halogenated purine precursor with the desired amine.[4][5] Based on this established chemistry, a reliable synthetic route for this compound can be proposed.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropurine (1.0 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add an excess of diethylamine (2.0-3.0 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 6-24 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Causality in Experimental Choices:

-

Choice of Solvent: Ethanol is a good choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux. DMF can be used for less reactive substrates as it is a polar aprotic solvent that can accelerate SₙAr reactions.

-

Excess Amine: Using an excess of diethylamine ensures that the reaction goes to completion and helps to drive the equilibrium towards the product side.

-

Inclusion of a Base: The addition of a non-nucleophilic base is critical to prevent the protonation of the diethylamine, which would render it non-nucleophilic and halt the reaction.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of 2-aminopurine derivatives has been the subject of significant research, revealing a wide range of pharmacological activities.[6]

Potential as Kinase Inhibitors:

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] Purine derivatives, due to their structural similarity to ATP, are well-established scaffolds for the design of kinase inhibitors.[9] It is plausible that this compound could exhibit inhibitory activity against one or more kinases. The diethylamino group at the 2-position could potentially interact with the hydrophobic regions of the ATP-binding pocket of certain kinases.

Antiviral and Anticancer Potential:

Numerous purine analogs have been developed as antiviral and anticancer agents.[4] These compounds often act by interfering with nucleic acid synthesis or by inhibiting key enzymes involved in viral replication or cell proliferation. The biological evaluation of this compound in relevant cellular and enzymatic assays would be a logical step to explore its therapeutic potential in these areas.

Signaling Pathway Interaction:

The interaction of a small molecule with cellular signaling pathways is key to its mechanism of action. A hypothetical interaction of a 2-aminopurine derivative as a kinase inhibitor is depicted below.

Caption: Hypothetical kinase inhibition by a 2-aminopurine derivative.

Future Directions and Conclusion

This compound represents a synthetically accessible purine derivative with unexplored biological potential. The foundation of purine chemistry suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

Recommendations for Future Research:

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed publication of the synthesis of this compound, including full spectral characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis), is needed to provide a solid foundation for future studies.

-

Broad Biological Screening: The compound should be screened against a diverse panel of biological targets, with a particular focus on protein kinases, viral enzymes, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis and evaluation of analogs with modifications to the diethylamino group and substitutions at other positions on the purine ring would be a critical next step in lead optimization.

References

- 1. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 6. 5167-17-9|this compound|BLD Pharm [bldpharm.com]

- 7. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of N,N-Diethyl-9H-purin-2-amine

This guide provides a comprehensive technical overview of the solubility characteristics of N,N-Diethyl-9H-purin-2-amine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data.

Introduction to this compound

This compound, with the chemical formula C9H13N5 and a molecular weight of 191.23, is a purine derivative.[1][2][3] Purines are fundamental components of nucleic acids and play a crucial role in various biological processes. The N,N-diethylamino substituent at the 2-position of the purine ring significantly influences the molecule's physicochemical properties, including its solubility. Understanding the solubility of this compound is paramount for a wide range of applications, from designing effective drug delivery systems to developing robust analytical methods.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes the interplay of intermolecular forces between the solute and the solvent.[4][5][6] Key factors influencing the solubility of this compound include:

-

Polarity: The purine ring system, with its multiple nitrogen atoms, imparts a degree of polarity to the molecule. The diethylamino group, while containing a nitrogen atom, is primarily nonpolar due to the ethyl chains. The overall polarity is a balance between the polar purine core and the nonpolar diethylamino substituent.

-

Hydrogen Bonding: The purine ring contains both hydrogen bond donors (the N-H group at the 9-position) and acceptors (the nitrogen atoms within the rings). This allows for potential hydrogen bonding interactions with protic solvents like water and alcohols, which can enhance solubility.[4][5]

-

Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is required to overcome the crystal lattice forces and to create a sufficiently large cavity within the solvent.[7]

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical in determining its ability to dissolve this compound. Polar solvents will interact more favorably with the polar regions of the molecule, while nonpolar solvents will better accommodate the nonpolar alkyl groups.

-

Temperature: For most solid solutes in liquid solvents, solubility tends to increase with temperature.[7] This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

Based on its structure, this compound is expected to exhibit moderate polarity. Its solubility is likely to be limited in highly polar solvents like water and in very nonpolar solvents like hexane. Solvents with intermediate polarity, such as alcohols, or aprotic polar solvents may prove to be more effective.

Experimental Determination of Equilibrium Solubility

The equilibrium solubility of a compound is defined as the maximum concentration of that compound that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid compound. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[8][9]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

Materials and Equipment:

-

This compound (purity ≥ 97%)[10]

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), hexane, ethyl acetate) of appropriate purity

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[9]

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to determine the optimal duration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed. Alternatively, filter the supernatant through a syringe filter.[11] This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

It is good practice to repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise format to facilitate comparison across different solvents.

Table 1: Predicted Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Low | The nonpolar diethylamino group and the aromatic purine ring limit solubility despite the potential for hydrogen bonding. |

| Ethanol | Polar, Protic | Moderate to High | The ethyl group of ethanol can interact with the nonpolar parts of the solute, while the hydroxyl group can form hydrogen bonds. |

| Methanol | Polar, Protic | Moderate to High | Similar to ethanol, but its higher polarity may slightly decrease its effectiveness for the nonpolar regions. |

| Acetonitrile | Polar, Aprotic | Moderate | Its polarity is suitable for the purine core, but it lacks hydrogen bonding donation capability. |

| DMSO | Polar, Aprotic | High | A strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Hexane | Nonpolar | Very Low | The high polarity of the purine ring will prevent dissolution in a nonpolar alkane. |

| Ethyl Acetate | Intermediate Polarity | Moderate | Offers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics. |

Note: This table presents predicted solubility based on theoretical principles. Experimental verification is essential.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical knowledge of molecular interactions with a robust experimental protocol, researchers and drug development professionals can obtain reliable solubility data. This information is critical for informed decision-making in formulation development, analytical method design, and various other scientific endeavors. The principles and methodologies outlined herein provide a solid foundation for the systematic investigation of the solubility of this and other related compounds.

References

- 1. capotchem.com [capotchem.com]

- 2. 5167-17-9|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. This compound 97% | CAS: 5167-17-9 | AChemBlock [try.achemblock.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of Substituted Purines: From Kinase Inhibition to Antiviral Therapeutics

Authored by: A Senior Application Scientist

Introduction: The Versatile Scaffold of Life

Purines, fundamental components of nucleic acids, are heterocyclic aromatic organic compounds consisting of a pyrimidine ring fused to an imidazole ring. Beyond their canonical role in the genetic code, purine derivatives are pivotal signaling molecules (e.g., adenosine triphosphate, ATP; guanosine triphosphate, GTP) and cofactors (e.g., NAD, FAD). This inherent biological relevance makes the purine scaffold a privileged structure in medicinal chemistry. By modifying the purine core at various positions (e.g., N1, C2, C6, N7, C8, and N9), chemists can generate vast libraries of "substituted purines" with the potential to modulate the activity of a wide array of protein targets. This guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action and the experimental workflows used to characterize them.

Part 1: The Competitive Edge - Purines as Kinase Inhibitors

The human kinome consists of over 500 protein kinases, enzymes that catalyze the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer. Because all kinases share a conserved ATP-binding pocket, and purines are the core of ATP, substituted purines are exceptionally well-suited to act as competitive inhibitors.

Mechanism of Action: Competing at the ATP-Binding Site

The primary mechanism by which purine analogs inhibit kinases is through direct, competitive inhibition at the ATP-binding site. The purine ring itself mimics the adenine portion of ATP, providing the foundational anchor. Substitutions at the C2, C6, and N9 positions are then strategically chosen to exploit subtle differences in the topology of the ATP pockets among various kinases, thereby achieving selectivity.

For example, the development of cyclin-dependent kinase (CDK) inhibitors has been a major focus of cancer research. CDKs are critical for cell cycle progression, and their hyperactivity is common in tumors. Olomoucine and its derivative roscovitine (seliciclib) are classic examples of N9- and C2-substituted purines that selectively inhibit CDKs by forming hydrogen bonds with the "hinge" region of the kinase, the same region that anchors ATP.

Experimental Workflow: Characterizing Kinase Inhibition

A robust workflow is essential to identify and characterize novel purine-based kinase inhibitors. This typically involves a multi-stage process from high-throughput screening to detailed kinetic analysis.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test purine compound (e.g., 10 mM in DMSO).

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare a solution of the purified kinase of interest and its specific peptide substrate in the kinase buffer.

-

Prepare an ATP solution at a concentration near the Km for the specific kinase (e.g., 10 µM).

-

-

Assay Procedure:

-

Dispense 5 µL of kinase/substrate solution into the wells of a 384-well plate.

-